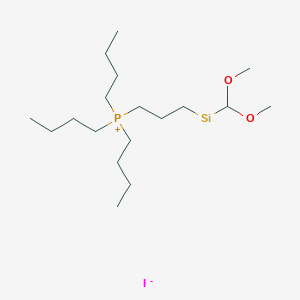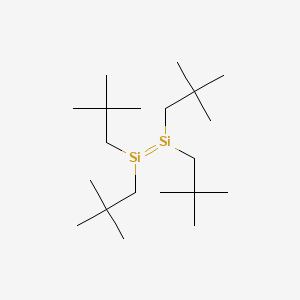![molecular formula C11H19NO6 B14376782 Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate CAS No. 88226-61-3](/img/structure/B14376782.png)
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an acetyloxy group, and a nitro group attached to a hexanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate typically involves the esterification of 2-nitrohexanoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrohexanoic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 2-nitrohexanoic acid and ethanol.
Reduction: Ethyl 2-[(amino)methyl]-2-nitrohexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and nitro group reduction.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate involves its chemical reactivity, particularly the hydrolysis of the ester bond and the reduction of the nitro group. These reactions can lead to the formation of active intermediates that interact with biological targets or participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[(acetyloxy)methyl]-2-nitrobutanoate
- Ethyl 2-[(acetyloxy)methyl]-2-nitropentanoate
- Ethyl 2-[(acetyloxy)methyl]-2-nitroheptanoate
Uniqueness
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate is unique due to its specific hexanoate backbone, which imparts distinct chemical properties compared to its analogs with shorter or longer carbon chains
Propriétés
Numéro CAS |
88226-61-3 |
|---|---|
Formule moléculaire |
C11H19NO6 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
ethyl 2-(acetyloxymethyl)-2-nitrohexanoate |
InChI |
InChI=1S/C11H19NO6/c1-4-6-7-11(12(15)16,8-18-9(3)13)10(14)17-5-2/h4-8H2,1-3H3 |
Clé InChI |
YUENQXZRSBCBRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(COC(=O)C)(C(=O)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)






silane](/img/structure/B14376772.png)
![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)


